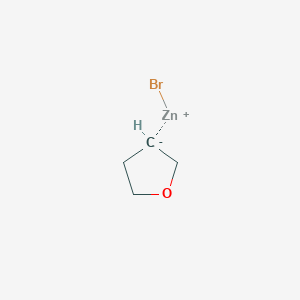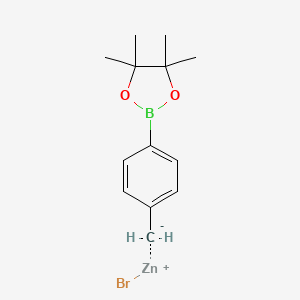
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide, 0.25 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide, 0.25 M in THF (4-TMBZ) is a boron-containing organometallic compound that has been used in a variety of scientific applications. It is a highly versatile compound that can be used for a variety of purposes, including organic synthesis, catalysis, and biological research. 4-TMBZ is a relatively new compound and has been used in a number of research studies in recent years.
Aplicaciones Científicas De Investigación
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide, 0.25 M in THF has been used in a wide variety of research studies. It has been used in studies of organic synthesis, catalysis, and biochemistry. In particular, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide, 0.25 M in THF has been used in studies of the synthesis of pharmaceuticals, the synthesis of polymers, and the study of enzyme inhibition. It has also been used in studies of the synthesis of organic compounds, including the synthesis of chiral compounds.
Mecanismo De Acción
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide, 0.25 M in THF is not fully understood. However, it is believed that the boron atom in the compound acts as a Lewis acid, which can interact with the substrate to form a covalent bond. This covalent bond can then be broken, allowing the substrate to be modified or transformed. Additionally, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide, 0.25 M in THF has been shown to have some catalytic activity, which may also contribute to its ability to modify substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide, 0.25 M in THF are not fully known. However, it has been studied in a number of research studies and has been found to have some effects on enzymes and proteins. In particular, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide, 0.25 M in THF has been found to inhibit the activity of some enzymes, including the enzyme cyclooxygenase-2. Additionally, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide, 0.25 M in THF has been found to have some effects on the expression of certain genes, as well as on the transport of certain molecules across cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide, 0.25 M in THF in laboratory experiments is its versatility. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide, 0.25 M in THF can be used in a variety of applications, including organic synthesis, catalysis, and biochemistry. Additionally, it is relatively easy to synthesize and is relatively stable at room temperature. However, there are some limitations to using 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide, 0.25 M in THF in laboratory experiments. For example, it is a relatively new compound and its effects on enzymes and proteins are not fully understood. Additionally, it is a relatively expensive compound and is not widely available.
Direcciones Futuras
There are a number of potential future directions for research involving 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide, 0.25 M in THF. For example, further research could be conducted on the mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide, 0.25 M in THF and its effects on enzymes and proteins. Additionally, further research could be conducted on the synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide, 0.25 M in THF and its use in organic synthesis, catalysis, and biochemistry. Additionally, further research could be conducted on the use of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide, 0.25 M in THF in the synthesis of pharmaceuticals, polymers, and chiral compounds. Finally, further research could be conducted on the potential applications of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide, 0.25 M in THF in biomedical research and drug development.
Métodos De Síntesis
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide, 0.25 M in THF can be synthesized via a variety of methods, including the reaction of zinc bromide with 4-bromo-2,2,6,6-tetramethyl-1,3,2-dioxaborolane in THF. This reaction occurs in the presence of a base, such as potassium carbonate, and is typically carried out at room temperature. The reaction is typically complete within a few hours and yields a white solid that can be isolated and purified by recrystallization.
Propiedades
IUPAC Name |
bromozinc(1+);2-(4-methanidylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BO2.BrH.Zn/c1-10-6-8-11(9-7-10)14-15-12(2,3)13(4,5)16-14;;/h6-9H,1H2,2-5H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEMTEXWFUBFOB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[CH2-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide, 0.25 M in THF | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

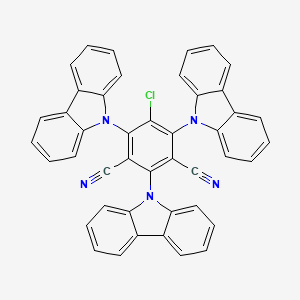
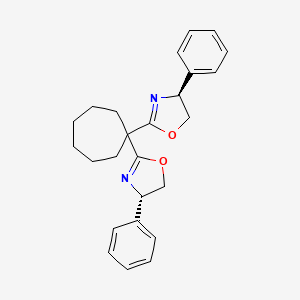
![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B6294769.png)
![(4S,4'S,5R,5'R)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294772.png)
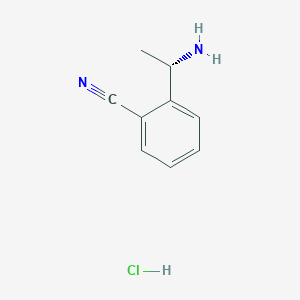
![(4R,4'R,5S,5'S)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4,5-diphenyloxazole], 98%](/img/structure/B6294775.png)
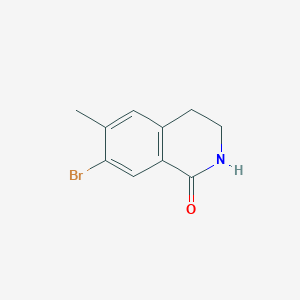
![(11bR)-2,6-Bis[4-(tert-butyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6294799.png)
![(4S,4'S,5R,5'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294805.png)




